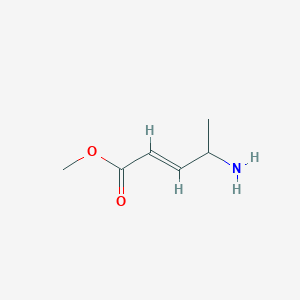

Methyl (2E)-4-aminopent-2-enoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (E)-4-aminopent-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-5(7)3-4-6(8)9-2/h3-5H,7H2,1-2H3/b4-3+ |

InChI Key |

XUMXBEOXYOHXFJ-ONEGZZNKSA-N |

Isomeric SMILES |

CC(/C=C/C(=O)OC)N |

Canonical SMILES |

CC(C=CC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 2e 4 Aminopent 2 Enoate and Its Derivatives

Direct Amination Approaches to Aminopentenoates

Direct amination methods provide an atom-economical route to β-amino esters by the direct addition of a nitrogen nucleophile to an α,β-unsaturated ester. These approaches can be broadly categorized into direct conjugate addition and amination via protected intermediates.

Nucleophilic Conjugate Addition (Michael Addition) to α,β-Unsaturated Esters

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ester like a methyl pentenoate derivative is a fundamental carbon-nitrogen bond-forming reaction. researchgate.netlibretexts.org This reaction involves the addition of a nucleophilic amine to the β-carbon of the unsaturated ester, which is rendered electrophilic by the electron-withdrawing nature of the adjacent carbonyl group.

The mechanism of the aza-Michael addition commences with the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. This initial step forms a zwitterionic intermediate, which is in resonance with an enolate. Subsequent proton transfer from the nitrogen to the α-carbon, often facilitated by the solvent or a catalyst, leads to the formation of the β-amino ester product. The reaction is generally reversible, and the position of the equilibrium can be influenced by the nature of the reactants and the reaction conditions. For primary and secondary amines, the 1,4-conjugate addition product is typically more thermodynamically stable than the 1,2-addition product (an aminal), and is thus the major product isolated.

To enhance the rate and selectivity of the aza-Michael addition, various catalytic systems have been developed.

Lewis Acid Catalysis: Lewis acids can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. This activation facilitates the attack by the amine nucleophile. A range of Lewis acids have been employed, from simple metal salts to more complex coordination compounds. For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to catalyze the aza-Michael addition of aliphatic amines to α,β-unsaturated carbonyl compounds in water. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of the aza-Michael addition, chiral organocatalysts can provide a stereocontrolled environment for the reaction, leading to enantioenriched products. For example, diphenylprolinol methyl ether has been demonstrated to be a highly enantioselective catalyst for the Michael addition of aldehydes to simple enones, a related transformation. organic-chemistry.org Helical peptide foldamers have also been shown to catalyze Michael addition reactions with high enantioselectivities by activating both the donor and acceptor molecules. researchgate.net

A selection of catalytic systems used in aza-Michael additions to α,β-unsaturated esters and related compounds is presented in the table below.

| Catalyst System | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Reference |

| Ionic Liquid ([bmIm]OH) | Conjugated Ketones | Active Methylene Compounds | Neat | High | researchgate.net |

| Diphenylprolinol Methyl Ether | Simple Enones | Aldehydes | Not specified | High | researchgate.net |

| Ceric Ammonium Nitrate | α,β-Unsaturated Carbonyls | Aliphatic Amines | Water | High | organic-chemistry.org |

| Helical Peptide Foldamers | α,β-Unsaturated Ketones | Nitroalkanes, Dialkyl Malonates | Not specified | High | researchgate.net |

The outcome of the Michael addition is significantly influenced by the reaction conditions. The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of the intermediates. For instance, the use of water as a solvent can be advantageous due to its environmental benefits and potential to enhance reaction rates. organic-chemistry.org Temperature and reaction time are also critical parameters that need to be optimized to achieve high yields and selectivities while minimizing side reactions. In some cases, solvent-free conditions have been shown to be effective, offering a greener alternative.

Amination via Protected Intermediates and Subsequent Deprotection Strategies

An alternative to direct amination with free amines is the use of protected amine equivalents. This strategy is particularly useful when the free amine is unreactive or leads to side reactions. Common nitrogen nucleophiles used in this context include carbamates, such as tert-butyl carbamate (B1207046) (Boc-NH₂) and benzyl (B1604629) carbamate (Cbz-NH₂), and hydroxylamines. The conjugate addition of these protected amines to an α,β-unsaturated ester proceeds in a similar fashion to the direct amination.

Following the conjugate addition, the protecting group is removed to unveil the desired β-amino ester. The choice of protecting group is crucial as it dictates the deprotection conditions.

tert-Butoxycarbonyl (Boc) group: This group is stable under a wide range of conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz) group: The Cbz group is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method that is compatible with many other functional groups.

9-Fluorenylmethyloxycarbonyl (Fmoc) group: This protecting group is labile to basic conditions, commonly using a solution of piperidine (B6355638) in an organic solvent.

The use of protected amines allows for a broader scope of substrates and can be instrumental in achieving high yields and selectivities, particularly in complex syntheses. For example, the enantioselective conjugate addition of N-silyloxycarbamates to α,β-unsaturated aldehydes has been successfully developed using an imidazolidinone organocatalyst. princeton.edunih.gov

Stereoselective Synthesis of Methyl (2E)-4-aminopent-2-enoate and Related Chiral Aminopentenoates

The synthesis of chiral β-amino esters, where the stereocenter is at the β-position, is a key challenge. Stereoselective methods aim to control the formation of a specific stereoisomer. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One common strategy involves the use of a chiral auxiliary attached to the α,β-unsaturated ester. The chiral auxiliary directs the nucleophilic attack of the amine to one face of the double bond, leading to a diastereoselective Michael addition. Subsequent removal of the chiral auxiliary yields the enantioenriched β-amino ester. An example of this approach is the use of inexpensive chiral auxiliaries like (S)-2-methyl-1-butanol in the enantioselective 1,4-conjugate addition of amines to α,β-unsaturated esters. researchgate.net

Chiral Lewis acids and organocatalysts can also be employed to induce enantioselectivity in the conjugate addition of amines to achiral α,β-unsaturated esters. For instance, a chiral-at-metal Rh(III) complex has been used to catalyze the enantioselective conjugate addition of N-protected hydroxylamines to α,β-unsaturated 2-acyl imidazoles, affording β-amino acid derivatives with high enantioselectivity. rsc.org

The following table summarizes selected examples of stereoselective aza-Michael additions leading to chiral β-amino acid derivatives.

| Chiral Source | Michael Acceptor | Michael Donor | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-2-Methyl-1-butanol (auxiliary) | α,β-Unsaturated Esters | Amines | Moderate ee | researchgate.net |

| Imidazolidinone (organocatalyst) | α,β-Unsaturated Aldehydes | N-Silyloxycarbamates | High ee (up to 97%) | princeton.edu |

| Chiral Rh(III) Complex (catalyst) | α,β-Unsaturated 2-Acyl Imidazoles | N-Protected Hydroxylamines | High ee (up to 99.5%) | rsc.org |

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of enantiomerically pure β-amino esters like this compound is a significant challenge. Researchers have developed several key strategies to control the stereochemistry at the C4 position.

Application of Chiral Pool Strategy

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov For the synthesis of this compound, a plausible chiral pool precursor would be a natural amino acid such as L-alanine or D-alanine, which already contains the desired stereocenter.

This approach would involve a sequence of reactions to elaborate the amino acid structure into the target α,β-unsaturated ester. A hypothetical route starting from L-alanine would require:

Protection of the amino and carboxyl groups.

Selective reduction of the carboxylic acid to an aldehyde.

Chain extension via a Wittig-type reaction or a related olefination method to introduce the two-carbon ester fragment. This step would also be crucial for establishing the (2E) geometry of the double bond.

Final deprotection of the amino group.

While this strategy is conceptually straightforward, controlling epimerization of the chiral center during the synthetic sequence can be a significant challenge.

Utilization of Chiral Auxiliaries

A widely employed and effective method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. organic-chemistry.org This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. organic-chemistry.org

For the synthesis of β-amino esters, a common approach is the conjugate addition (aza-Michael reaction) of a nitrogen nucleophile to an α,β-unsaturated system linked to a chiral auxiliary. nih.govacs.org One of the most successful auxiliaries for this purpose is pseudoephedrine. nih.govresearchgate.net An α,β-unsaturated amide is first prepared from the corresponding acid and (S,S)-(+)-pseudoephedrine. The conjugate addition of a lithium amide (e.g., lithium benzylamide) to this chiral amide proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary is then cleaved to reveal the β-amino ester. nih.govacs.org

Amino acid esters themselves can also serve as effective chiral auxiliaries for the asymmetric synthesis of nitrogen-containing heterocycles through various reactions, including Mannich and aza-Diels-Alder reactions. researchgate.net

Table 1: Asymmetric Synthesis of β-Amino Esters using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Forms a chiral α,β-unsaturated amide. Addition of lithium amides is highly diastereoselective. | Good to excellent d.e. reported for the adducts. | nih.gov, acs.org, researchgate.net |

| Camphorsultam | Michael Addition / Alkylation | Provides high levels of asymmetric induction in various C-C and C-N bond-forming reactions. | High d.e. typically achieved. | organic-chemistry.org |

| Carbohydrate Derivatives (e.g., Glucopyranosylamine) | Strecker / Mannich Reactions | The bulky, rigid carbohydrate backbone effectively shields one face of the reactive intermediate. | High diastereoselectivity is often observed. | researchgate.net, researchgate.net |

Catalytic Asymmetric Induction (e.g., Biocatalysis, Transition Metal Catalysis)

Catalytic methods are highly desirable as they require only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Biocatalysis: Biocatalysis, particularly the use of enzymes, offers a green and highly selective route to chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acceptor. For the synthesis of this compound, a prochiral substrate, methyl (2E)-4-oxopent-2-enoate, could be converted into the desired chiral amine with high enantioselectivity using an appropriate ω-transaminase. nih.gov

The advantages of using transaminases include high enantioselectivity, mild reaction conditions (aqueous medium, room temperature), and the lack of need for an external cofactor regeneration system. nih.gov The main challenge lies in identifying a transaminase with high activity towards the specific β-keto ester substrate. nih.gov

Transition Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric catalysis. Ruthenium-catalyzed codimerization of N-acetyl α-arylenamines with acrylates has been shown to produce α,β-unsaturated γ-amino esters with a quaternary center. While not a direct synthesis of the target compound, this demonstrates the potential of ruthenium catalysis for forming related structures. Further development with chiral ligands could render such reactions enantioselective.

Copper-catalyzed reactions have also been developed for the stereoselective synthesis of β-boryl-α-amino acid derivatives from α,β-unsaturated esters, which could be precursors to β-amino acids. The use of a chiral phosphoramidite (B1245037) ligand with a copper catalyst induced high enantioselectivity in the borylamination of unsaturated esters.

Table 2: Catalytic Asymmetric Approaches to β-Amino Esters and Derivatives

| Catalyst Type | Catalyst/Enzyme Example | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Biocatalyst | ω-Transaminase (ω-TA) | Asymmetric amination of a β-keto ester | High enantioselectivity (>99% e.e. often achievable), environmentally benign. | , nih.gov |

| Transition Metal | RuHCl(CO)(PCy3)2 | Codimerization of enamines and acrylates | Forms α,β-unsaturated γ-amino esters. Requires development of chiral ligands for asymmetry. | |

| Transition Metal | Cu-catalyst with chiral phosphoramidite ligand | Borylamination of α,β-unsaturated esters | Produces anti-β-boryl-α-amino acid derivatives with high diastereo- and enantioselectivity. |

Control over (2E) Configuration and Geometric Isomerism

Establishing the trans or (E) configuration of the double bond is a critical aspect of the synthesis of this compound. Several reliable olefination reactions are known to strongly favor the formation of (E)-α,β-unsaturated esters.

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for this transformation. The reaction of an aldehyde with a stabilized phosphonate (B1237965) ylide, such as ethyl (diarylphosphono)acetate, typically yields the (E)-alkene with high selectivity. By using specific phosphonate reagents with bulky aryl groups, Z/E selectivities greater than 99:1 in favor of the desired (E)-isomer can be achieved.

Other methods include:

Wittig Reaction: Using stabilized ylides (e.g., Ph₃P=CHCO₂Me) generally favors the (E)-isomer.

Julia-Kocienski Olefination: This method provides excellent control over double bond geometry, usually favoring the E-isomer.

Catalytic Allylic Rearrangement: A mild, trimethylamine-catalyzed 1,3-hydrogen migration of certain enol phosphates has been shown to produce (E)-α,β-unsaturated esters with over 99% stereoselectivity.

The choice of method often depends on the specific substrate and the compatibility of functional groups present in the molecule.

Chiral Resolution Techniques for Enantiomeric Enrichment

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, classical resolution of a racemic mixture can be employed. For an amine like this compound, this is typically achieved by reacting the racemate with an enantiomerically pure chiral acid.

This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure amine.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid and its derivatives

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid

The efficiency of a resolution depends heavily on the choice of resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions.

Advanced Synthetic Transformations Involving the Aminopentenoate Scaffold

The this compound scaffold, as a β-enamino ester, is a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. nih.gov The conjugated system of the amino, alkene, and ester groups allows for a range of chemical transformations.

Heterocycle Synthesis: The enamino ester moiety can react with various electrophiles and nucleophiles to construct cyclic systems. For example:

Pyridinone Synthesis: Reaction with acetylacetone (B45752) in the presence of ammonium acetate (B1210297) can lead to the formation of highly substituted pyridinone derivatives. nih.gov

Pyrazolone (B3327878) Synthesis: Treatment with substituted hydrazines can yield pyrazolone rings, which are common motifs in pharmaceuticals. nih.gov

Cycloaddition Reactions: The electron-rich double bond of the enamine system can participate in cycloaddition reactions. While enamines themselves readily undergo [2+2] cycloadditions, the conjugated nature of β-enamino esters also allows for participation in Diels-Alder type reactions, acting as either the diene or dienophile component depending on the reaction partner, leading to the formation of six-membered rings. acs.org

Further Derivatization: The functional groups of the aminopentenoate scaffold offer multiple handles for modification:

The primary amine can be acylated, alkylated, or used in the formation of imines or other nitrogen-containing functional groups.

The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.

The double bond can be hydrogenated or be subject to other addition reactions.

These transformations make this compound and its derivatives valuable intermediates in medicinal chemistry and natural product synthesis. nih.gov

Cyclization Reactions for Heterocycle Formation

The inherent functionality of β-enamino esters like this compound makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. nih.govrsc.org These reactions typically involve condensation with a bifunctional reagent, leading to the formation of a new ring system.

Key examples of heterocycle synthesis include:

Pyridinone Derivatives: The reaction of a β-enamino ester with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of acetic acid and ammonium acetate, can yield pyridinone structures. nih.gov This transformation assembles the pyridine (B92270) ring by forming two new carbon-carbon bonds.

Pyrazolone Derivatives: Condensation of β-enamino esters with hydrazine (B178648) or its substituted derivatives is a common method for synthesizing pyrazolones. nih.gov The reaction proceeds via an initial attack of the more nucleophilic hydrazine nitrogen on the enamine β-carbon, followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl group, leading to the formation of the five-membered pyrazolone ring after elimination of methanol (B129727). nih.gov

The versatility of β-enamino esters as synthons extends to a broad array of other heterocyclic systems, including quinolines, pyrroles, indoles, and imidazoles, making them a cornerstone in synthetic chemistry. rsc.org

Table 1: Cyclization Reactions for Heterocycle Synthesis

| Starting Material Class | Reagent | Reaction Conditions | Resulting Heterocycle |

|---|---|---|---|

| β-Enamino Ester | Acetylacetone | Acetic Acid, Ammonium Acetate | Pyridinone |

| β-Enamino Ester | Substituted Hydrazines (e.g., Hydrazine Hydrate) | Ethanol, Reflux | Pyrazolone |

Further Functionalization of the Ester and Amine Moieties

Beyond their use in cyclization reactions, the ester and amine functionalities of this compound can be selectively modified to produce a diverse range of acyclic derivatives.

Functionalization of the Amine Group:

N-Acylation: The primary amine can be readily acylated using standard reagents like acyl chlorides (e.g., propionyl chloride) or anhydrides in the presence of a base. researchgate.net This reaction yields the corresponding N-acyl derivative, modifying the electronic properties and steric bulk of the nitrogen substituent.

Amine Exchange (Transamination): The primary amino group can be exchanged by reacting the enamino ester with a different primary or secondary amine, typically under acidic catalysis (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. nih.gov This equilibrium-driven process allows for the introduction of various amine substituents.

Functionalization of the Ester Group:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. researchgate.net This is typically achieved by treatment with a strong base, such as potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. researchgate.net The carboxylic acid is a versatile intermediate for further transformations.

Amidation: The ester can be converted into an amide, although this often requires harsher conditions than simple hydrolysis. The reaction with an amine can be facilitated by first converting the ester to a more reactive species or by using high temperatures to drive off the methanol byproduct.

Table 2: Functionalization of Ester and Amine Groups

| Target Functional Group | Type of Reaction | Typical Reagent(s) | Product Class |

|---|---|---|---|

| Amine | N-Acylation | Propionyl chloride, Base | N-Acyl β-Enamino Ester |

| Amine | Amine Exchange | Aromatic Amines, p-Toluenesulfonic Acid | N-Aryl β-Enamino Ester |

| Ester | Hydrolysis | Potassium Hydroxide, then Acid | β-Enamino Carboxylic Acid |

| Ester | Amidation | Amine, Heat | β-Enamino Amide |

Reaction Mechanisms and Chemical Reactivity of Methyl 2e 4 Aminopent 2 Enoate

Detailed Mechanistic Studies of Nucleophilic Addition to the Conjugated System

The core reactivity of Methyl (2E)-4-aminopent-2-enoate is expected to be dominated by nucleophilic additions to its electron-deficient conjugated system. The presence of the electron-withdrawing methyl ester group polarizes the double bond, rendering the β-carbon (C3) and the carbonyl carbon (C1) electrophilic. Nucleophiles can therefore undergo either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon.

1,4-Conjugate Addition: This is often the thermodynamically favored pathway for softer nucleophiles. The mechanism commences with the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate can then be protonated to yield the final 1,4-adduct. The regioselectivity of this addition is dictated by the electronic nature of the nucleophile and the reaction conditions.

1,2-Addition: Harder, more reactive nucleophiles may favor direct attack at the carbonyl carbon. This pathway leads to a tetrahedral intermediate which, upon protonation, would yield an allylic alcohol. The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of this compound.

| Addition Type | Attacking Nucleophile (Example) | Intermediate | Product Type |

| 1,4-Conjugate Addition | Gilman reagents (organocuprates) | Resonance-stabilized enolate | β-substituted pentanoate |

| 1,2-Addition | Grignard reagents (in some cases) | Tetrahedral alkoxide | Allylic alcohol |

Enolate Intermediate Chemistry and Stereochemical Outcomes

The enolate intermediate formed during 1,4-addition is a pivotal species that governs the stereochemical outcome of the reaction. The geometry of this enolate, which can exist as either the E or Z isomer, is influenced by factors such as the solvent, the counter-ion, and the nature of the nucleophile.

Subsequent protonation of the enolate can lead to the formation of new stereocenters at both the α (C2) and β (C3) positions. The stereochemical control of this protonation step is a key challenge and a subject of interest in asymmetric synthesis. The use of chiral proton sources or intramolecular proton delivery from a chiral auxiliary could potentially lead to high levels of diastereoselectivity and enantioselectivity.

For instance, if a chiral nucleophile is used in the initial addition, the resulting enolate will be diastereomeric. The subsequent protonation would then likely proceed with a certain degree of facial selectivity, influenced by the existing stereocenter.

Investigation of Radical Intermediates in Aminopentenoate Transformations

While ionic pathways are expected to be predominant, the involvement of radical intermediates in the transformations of this compound cannot be entirely ruled out, especially under specific reaction conditions such as photolysis or in the presence of radical initiators.

A potential radical pathway could involve the single-electron transfer (SET) to the conjugated system, generating a radical anion. This highly reactive species could then undergo various transformations, including dimerization or reaction with other radical species.

Another possibility is the generation of a radical at the α-position to the nitrogen atom through hydrogen atom abstraction. This α-amino radical could then participate in addition reactions or cyclizations, opening up avenues for the synthesis of novel heterocyclic structures. The study of such radical-mediated processes would require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy for the detection and characterization of the transient radical intermediates.

Multi-Component Reactions and Cascade Processes Involving this compound

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (conjugated system) centers, makes it an ideal candidate for participation in multi-component reactions (MCRs) and cascade processes. These reactions, where multiple reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy.

One hypothetical MCR could involve the reaction of this compound with an aldehyde and an isocyanide in a Ugi-type reaction, where the amine functionality would participate as the nucleophilic component.

Furthermore, the product of an initial reaction could be designed to undergo a subsequent intramolecular transformation, leading to a cascade sequence. For example, a nucleophilic addition to the conjugated system could be followed by an intramolecular cyclization involving the ester group and a newly introduced functional group. Such cascade processes would allow for the rapid construction of complex molecular architectures from a relatively simple starting material.

Computational and Theoretical Studies of Methyl 2e 4 Aminopent 2 Enoate

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and energetics of a compound like Methyl (2E)-4-aminopent-2-enoate. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular properties.

Density Functional Theory (DFT) Applications to Aminopentenoate Systems

Density Functional Theory has become a primary tool for the computational study of organic molecules, including aminopentenoate systems, due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com DFT methods are used to investigate reaction mechanisms, such as the aminolysis of β-hydroxy-α,β-unsaturated esters, and to determine the geometries of reactants, transition states, and products. acs.orgnih.gov For systems analogous to this compound, DFT calculations would be crucial for elucidating the electronic structure and predicting its behavior in chemical reactions.

In studies of similar molecules, like poly(β-amino esters), DFT has been successfully employed to optimize the molecular structure and determine physical descriptors that correlate with experimental findings. rsc.orgrsc.org These calculations help in understanding the interaction between different parts of the molecule and with other molecules.

Selection and Performance of Basis Sets and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen and oxygen, a variety of combinations have been proven effective.

Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Studies on related α,β-unsaturated systems and β-amino esters have frequently utilized the B3LYP functional. acs.orgrsc.org

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used. The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. For instance, in the study of a β-hydroxy-α,β-unsaturated ester, calculations were performed at the B3LYP/6-31G(d,p) level, with further refinement using the larger 6-311++G(d,p) basis set for more precise energy predictions. acs.orgnih.gov For a newly synthesized β-amino-α,β-unsaturated ketone derivative, the B3LYP method with the 6-311+G(d,p) basis set was used for structural examination. biointerfaceresearch.com

The table below summarizes typical computational methodologies that would be applicable to the study of this compound, based on studies of analogous compounds.

| Computational Method | Functional | Basis Set | Application in Analogous Systems | Reference |

| Density Functional Theory | B3LYP | 6-31G(d,p) | Investigation of reaction mechanisms | acs.orgnih.gov |

| Density Functional Theory | B3LYP | 6-311++G(d,p) | Refined energy predictions | acs.orgnih.gov |

| Density Functional Theory | B3LYP | 6-31(G) | Optimization and physical descriptor determination | rsc.org |

| Density Functional Theory | B3LYP | 6-311+G(d,p) | Structural examination and comparison with experimental data | biointerfaceresearch.com |

Analysis of Molecular Structure and Conformational Preferences

A full computational analysis of this compound would involve a detailed exploration of its potential conformations. The molecule possesses several rotatable bonds, including those around the C-N, C-C, and C-O single bonds. A conformational search would identify the lowest energy conformer (the global minimum) and other low-energy conformers that might be populated at room temperature.

For each stable conformer, key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated. This data is essential for understanding the molecule's three-dimensional shape and steric properties. In a study of a β-amino-α,β-unsaturated ketone derivative, the optimized structural parameters obtained from DFT calculations showed an excellent correlation with experimental X-ray diffraction data. biointerfaceresearch.com A similar approach for this compound would provide a reliable prediction of its geometry.

Below is a hypothetical data table illustrating the kind of structural parameters that would be generated for the lowest energy conformer of this compound.

| Parameter | Atom(s) | Calculated Value (Ex: B3LYP/6-311+G(d,p)) |

| Bond Length (Å) | C=C | Data not available |

| C-N | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| Bond Angle (°) | C=C-C | Data not available |

| C-C-N | Data not available | |

| C-O-C | Data not available | |

| Dihedral Angle (°) | H-N-C-C | Data not available |

| C-C-C=O | Data not available |

Reactivity and Stability Assessments of this compound

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. In a study of para-amino-dichloro chalcone (B49325) isomers, the HOMO and LUMO surfaces were analyzed to understand intramolecular charge transfer. nih.gov For this compound, the HOMO would likely be localized on the amino group and the C=C double bond, while the LUMO would be expected to have significant contributions from the carbonyl group and the C=C double bond.

The following table illustrates the type of data that would be obtained from an FMO analysis.

| Parameter | Calculated Value (eV) (Ex: B3LYP/6-311+G(d,p)) | Interpretation |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Data not available | Indicator of kinetic stability and chemical reactivity |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as likely sites for interaction with electrophiles. Regions of positive potential would be expected around the hydrogen atoms of the amino group. In the investigation of para-amino-dichloro chalcone isomers, MEP analysis revealed that the oxygen atom was the most negative site. nih.gov A similar analysis for this compound would provide crucial insights into its intermolecular interactions and reactivity.

Derivation of Global and Local Reactivity Descriptors (e.g., Chemical Potential, Fukui Functions)

The reactivity of a chemical species can be quantitatively described through a set of global and local reactivity descriptors, which are derived from conceptual Density Functional Theory (DFT). These descriptors provide insights into the molecule's stability, reactivity, and the specific atomic sites prone to electrophilic, nucleophilic, or radical attack. For this compound, these descriptors would be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in its ground state. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. It is calculated as: μ = (EHOMO + ELUMO) / 2

Global Hardness (η): This represents the resistance to change in the electron distribution or resistance to charge transfer. A larger energy gap between the HOMO and LUMO results in a higher hardness value, indicating greater stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2

Global Softness (S): The reciprocal of global hardness, softness indicates the molecule's polarizability and its readiness to undergo chemical reactions. It is calculated as: S = 1 / η

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is calculated as: ω = μ2 / (2η)

The following table illustrates hypothetical calculated values for these global reactivity descriptors for this compound, based on typical values for similar organic molecules.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Global Softness (S) | 1 / η | 0.377 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous compounds.

Local Reactivity Descriptors: Fukui Functions

Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor). A higher value suggests a more favorable site for receiving an electron.

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more likely to donate an electron.

f0(r): Indicates the propensity of a site to undergo a radical attack.

For this compound, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group would be expected to have high f-(r) values, making them susceptible to electrophilic attack. The carbonyl carbon and the α,β-unsaturated system would likely exhibit high f+(r) values, indicating their susceptibility to nucleophilic attack.

The following table presents a hypothetical Fukui function analysis for selected atoms in this compound.

| Atom | f+(r) | f-(r) | f0(r) |

| O(carbonyl) | 0.15 | 0.25 | 0.20 |

| C(carbonyl) | 0.30 | 0.10 | 0.20 |

| N(amino) | 0.10 | 0.35 | 0.22 |

| Cα | 0.20 | 0.05 | 0.12 |

| Cβ | 0.25 | 0.15 | 0.20 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous compounds.

Computational Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

Hirshfeld Surface and 2D Fingerprint Plots

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts.

For this compound, the 2D fingerprint plot would be expected to show characteristic features:

O···H/H···O contacts: These would be represented by sharp, distinct "wings" on the plot, indicative of hydrogen bonding interactions.

N···H/H···N contacts: Similar to O···H contacts, these would appear as sharp wings, corresponding to hydrogen bonds involving the amino group.

C···H/H···C contacts: These would be visible as less prominent wings, representing weaker C-H···π or C-H···O interactions.

The following table provides a hypothetical percentage contribution of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules.

| Contact Type | Hypothetical Percentage Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| N···H/H···N | 15.2 |

| C···H/H···C | 10.3 |

| Other | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous compounds.

Applications of Methyl 2e 4 Aminopent 2 Enoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The dual functionality of methyl (2E)-4-aminopent-2-enoate enables it to participate in a range of chemical reactions, making it a cornerstone for the synthesis of intricate molecules. The nucleophilic amine can engage in reactions such as Michael additions, amidations, and reductive aminations, while the electrophilic α,β-unsaturated ester system is susceptible to conjugate additions and can act as a dienophile in Diels-Alder reactions. This orthogonal reactivity is key to its utility in building complex molecular frameworks.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Lactams, Pyrrolidines, Piperidines, Indoles)

The inherent structure of this compound is predisposed to the formation of various nitrogen-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and natural products. nih.govmdpi.com For instance, intramolecular cyclization reactions can lead to the formation of β- and γ-lactams, core structures in many antibiotic compounds. organic-chemistry.orgnih.gov

Furthermore, the carbon backbone of the molecule provides the necessary atoms for the construction of five- and six-membered rings. Through carefully designed reaction sequences, such as tandem Michael addition-cyclization reactions, chemists can readily access substituted pyrrolidines and piperidines. google.comnih.govnih.gov The strategic use of protecting groups on the amine allows for controlled reactivity and the stepwise construction of these heterocyclic systems. The double bond can also participate in ring-closing metathesis reactions to form various ring sizes.

The synthesis of indoles, a privileged scaffold in medicinal chemistry, can also be achieved using this building block. organic-chemistry.orgnih.govresearchgate.netorgsyn.org The Fischer indole (B1671886) synthesis, for example, can be adapted by first converting the amine to a suitable hydrazine (B178648) derivative, which then undergoes condensation with a ketone or aldehyde followed by acid-catalyzed cyclization and rearrangement to furnish the indole ring system. google.com

Precursors for Biologically Relevant Molecules and Natural Product Synthesis (e.g., Amino Acid Derivatives, Peptides)

The amino acid-like structure of this compound makes it an excellent starting material for the synthesis of non-proteinogenic amino acids and their derivatives. The α,β-unsaturation provides a handle for the introduction of various functionalities at the β-position through conjugate addition reactions, leading to a diverse array of β-substituted amino esters. These can then be further elaborated into more complex amino acid structures.

Its role as a precursor extends to peptide synthesis. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, and the amine can be protected, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. This enables the introduction of unique structural motifs into peptides, potentially influencing their conformation and biological activity.

In the realm of natural product synthesis, this compound can serve as a key fragment for the construction of larger, more complex molecules. Its ability to introduce a nitrogen-containing five-carbon unit with versatile functional handles makes it a strategic choice for the total synthesis of alkaloids and other nitrogenous natural products.

Role in Macrocyclization Strategies and Scaffold Construction

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. This compound can be employed in macrocyclization strategies, where its bifunctional nature is exploited to form large ring systems. For example, the amine and a latent carboxylic acid (or a precursor) at the other end of a long chain can undergo an intramolecular amidation reaction to close the ring.

The α,β-unsaturated ester can also participate in ring-closing metathesis (RCM) reactions with another olefin within the same molecule to form macrocyclic structures containing a double bond. This approach offers a powerful and efficient method for the synthesis of a wide range of macrocyclic scaffolds. The resulting macrocycles can then be further functionalized to create libraries of compounds for biological screening.

Utility as a Chiral Synthon in Asymmetric Synthesis

The presence of a stereocenter at the C4 position (the carbon bearing the amino group) in this compound opens the door for its use as a chiral synthon in asymmetric synthesis. uwindsor.cayork.ac.uk By starting with an enantiomerically pure form of the compound, chemists can transfer this chirality to the target molecule, allowing for the synthesis of enantiomerically enriched products. nih.govnih.gov

The synthesis of optically active this compound can be achieved through various methods, including the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalytic methods. nih.govresearchgate.net Once obtained in its enantiopure form, it can be utilized in a variety of stereoselective transformations. For example, diastereoselective conjugate additions to the α,β-unsaturated ester can be controlled by the existing stereocenter, leading to the formation of new stereocenters with high levels of stereocontrol. This is particularly valuable in the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceutical agents.

Integration into Solid-Phase Synthesis Methodologies and Peptide Chemistry

The structure of this compound is well-suited for integration into solid-phase synthesis (SPS) workflows, a cornerstone of modern peptide chemistry and combinatorial library synthesis. In this approach, the ester functionality can be attached to a solid support, such as a resin, via a suitable linker. With the ester end immobilized, the free amine can then participate in a variety of chemical transformations.

This solid-phase approach offers several advantages, including the simplification of purification procedures, as excess reagents and byproducts can be easily washed away from the resin-bound product. This makes it particularly amenable to the high-throughput synthesis of compound libraries. In the context of peptide chemistry, the resin-bound amino ester can be deprotected and coupled with subsequent amino acids to grow a peptide chain. The unique structure of this compound allows for the introduction of non-standard amino acid residues into peptides, which can be used to probe structure-activity relationships or to develop peptides with enhanced stability or novel biological activities. After the desired sequence of reactions is complete, the final product can be cleaved from the solid support.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of Methyl 2e 4 Aminopent 2 Enoate

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the elucidation of the molecular structure of Methyl (2E)-4-aminopent-2-enoate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the protons provide a wealth of structural information. The protons on the double bond are expected to appear in the olefinic region, typically between 5.0 and 7.5 ppm. The trans-configuration of the double bond can be confirmed by the large coupling constant (typically 12-18 Hz) between the vinyl protons. The methoxy (B1213986) group protons of the ester will present as a singlet, usually around 3.7 ppm. The methyl and methine protons adjacent to the amino group will have characteristic shifts and multiplicities depending on their chemical environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around 165-175 ppm. The carbons of the C=C double bond will resonate in the range of 100-150 ppm. The methoxy carbon and the aliphatic carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.2-1.4 (d) | 20-25 |

| C2 (CH) | 3.5-3.8 (m) | 45-55 |

| C3 (=CH) | 5.8-6.2 (dd) | 120-130 |

| C4 (=CH) | 6.7-7.1 (d) | 140-150 |

| C5 (C=O) | - | 165-170 |

| OCH₃ | 3.6-3.8 (s) | 50-55 |

| NH₂ | 1.5-3.0 (br s) | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1715-1730 cm⁻¹. The C=C double bond stretch would appear around 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as one or two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ester group would also be present in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugation of the C=C double bond with the carbonyl group in this compound results in a π → π* transition, which is expected to have a maximum absorption (λmax) in the range of 200-250 nm.

Table 2: Expected IR Absorption Bands and UV-Vis Absorption for this compound

| Technique | Functional Group | Expected Absorption/λmax |

| IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| IR | C=O Stretch (α,β-Unsaturated Ester) | 1715-1730 cm⁻¹ |

| IR | C=C Stretch (Alkene) | 1640-1680 cm⁻¹ |

| IR | C-O Stretch (Ester) | 1000-1300 cm⁻¹ |

| UV-Vis | π → π* Transition | 200-250 nm |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantification of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of a polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector set at the λmax of the compound. The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantification against a standard curve.

Table 3: General HPLC Parameters for the Analysis of β-Amino Esters

| Parameter | Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Detection | UV at 210-230 nm |

| Flow Rate | 0.5-1.5 mL/min |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. For a relatively polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The position of the spots on the developed plate, visualized under UV light or with a staining agent (such as ninhydrin (B49086) for the amino group), allows for the comparison of the reaction mixture to the starting materials and the expected product. The retention factor (Rf) value is a characteristic of the compound in a specific solvent system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While spectroscopic and chromatographic techniques provide valuable information about connectivity and purity, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can unambiguously confirm its atomic connectivity, bond lengths, bond angles, and, most importantly, its absolute stereochemistry at the chiral center (C4). This technique provides an unequivocal structural proof and offers insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. To date, no public record of a single-crystal X-ray diffraction study for this compound is available.

In Situ Reaction Monitoring Techniques (e.g., In Situ IR Spectroscopy)

The elucidation of reaction mechanisms and the optimization of synthetic processes for compounds like this compound benefit significantly from advanced analytical methodologies that allow for real-time analysis. In situ reaction monitoring techniques, particularly in situ infrared (IR) spectroscopy, have emerged as powerful tools for gaining deep insights into the dynamics of chemical reactions as they occur. mt.com These methods provide a continuous stream of data on the concentrations of reactants, intermediates, and products, offering a detailed view of the reaction progress without the need for offline sampling and analysis, which can be disruptive and may not capture transient species. mt.comrsc.org

The synthesis of this compound, likely proceeding through an aza-Michael addition reaction, involves the conjugate addition of an amine to an α,β-unsaturated ester. utrgv.edunih.gov In situ IR spectroscopy is exceptionally well-suited for monitoring such transformations. researchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the technique can track changes in the characteristic vibrational frequencies of the functional groups involved in the reaction. mt.comresearchgate.net

For the synthesis of this compound, key functional group transformations that can be monitored in real-time by in situ IR spectroscopy include:

Consumption of Reactants: The disappearance of the N-H bending vibrations of the amine reactant and the C=C stretching vibration of the α,β-unsaturated ester precursor would be observed.

Formation of Product: The appearance and increase in the intensity of the C-N stretching vibration and the characteristic bands of the newly formed saturated ester portion of the product molecule would be monitored.

Detection of Intermediates: In some cases, transient intermediates, such as a zwitterionic species formed during the Michael addition, may be detectable, providing crucial mechanistic information. researchgate.net

The table below illustrates hypothetical data that could be obtained from in situ IR monitoring of the synthesis of this compound. The wavenumbers are representative of the key functional groups involved in an aza-Michael addition.

Table 1: Hypothetical In Situ IR Data for Monitoring the Synthesis of this compound

| Species | Functional Group | Characteristic IR Absorption (cm⁻¹) | Observed Trend Over Time |

| Amine Reactant | N-H Bend | ~1600 | Decrease |

| α,β-Unsaturated Ester Reactant | C=C Stretch | ~1630 | Decrease |

| α,β-Unsaturated Ester Reactant | C=O Stretch (conjugated) | ~1720 | Decrease |

| This compound | C-N Stretch | ~1100-1300 | Increase |

| This compound | C=O Stretch (saturated) | ~1740 | Increase |

By analyzing the trends in the absorbance at these specific wavenumbers, researchers can gain a comprehensive understanding of the reaction dynamics. For instance, the rate of disappearance of the reactant peaks in conjunction with the rate of appearance of the product peaks provides direct measurement of the reaction kinetics. Furthermore, the detection of any unexpected absorption bands could indicate the formation of side products or the presence of a different reaction pathway, enabling rapid process optimization and mechanistic investigation. rsc.org The application of multivariate data analysis to the spectral data can further enhance the quantitative analysis, allowing for the deconvolution of complex overlapping spectral features. rsc.org

Future Research Directions and Emerging Trends in Methyl 2e 4 Aminopent 2 Enoate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-enamino esters, including aminopentenoates, is a cornerstone of their application. Current research is intensely focused on the development of advanced catalytic systems that offer superior efficiency, and both chemo- and enantioselectivity.

Recent breakthroughs have demonstrated the utility of various metal-based catalysts. For instance, gold(I)/silver(I) complexes have been shown to be effective for the synthesis of β-enamino esters under solvent-free conditions. Similarly, iron(III) triflate has emerged as a highly efficient, recyclable, and chemoselective catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.net Rhodium(II) prolinate has also been successfully employed in the enantioselective synthesis of β-amino esters through intermolecular C-H insertion.

Beyond traditional metal catalysis, biocatalysis is a rapidly advancing frontier. Enzymes, such as hydrolases, are being explored for the kinetic resolution of racemic β-amino esters, offering a green and highly enantioselective route to chiral products. mdpi.com The development of engineered enzymes, such as transaminases and ene-reductases, holds promise for the direct and asymmetric synthesis of aminopentenoates from simple precursors. nih.gov The use of ultrasound in conjunction with catalyst-free systems is also being investigated as a green and efficient method for the synthesis of unsaturated amino acid esters. researchgate.neteurekaselect.com

Future efforts in this area will likely concentrate on the design of novel chiral catalysts, including both metal complexes and organocatalysts, to achieve even higher levels of enantiocontrol in the synthesis of complex aminopentenoates. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents will also be a key focus.

Table 1: Comparison of Catalytic Systems for β-Enamino Ester Synthesis

| Catalyst System | Key Advantages | Representative Substrates |

| Gold(I)/Silver(I) | High efficiency, solvent-free conditions | β-dicarbonyls and primary amines |

| Iron(III) Triflate | Recyclable, high chemo- and regioselectivity, solvent-free | β-dicarbonyls and primary amines |

| Rhodium(II) Prolinate | High enantioselectivity | Aryldiazoacetates and amines |

| Hydrolases (Biocatalysis) | High enantioselectivity, green conditions | Racemic β-amino esters |

| Ultrasound (Catalyst-free) | Green, energy-efficient, simple work-up | β-dicarbonyls and ammonia |

Exploration of New Reactivity Modes and Unprecedented Transformations

The unique structural features of Methyl (2E)-4-aminopent-2-enoate, with its conjugated π-system and multiple functional groups, make it a versatile synthon for a variety of chemical transformations. Current research is aimed at exploring new reactivity modes beyond traditional transformations.

The reactivity of the enamine moiety allows for various functionalizations. For example, β-enamino esters can undergo cycloaddition reactions to form complex heterocyclic structures. The development of novel cycloaddition strategies involving aminopentenoates could provide access to new classes of nitrogen-containing heterocycles with potential biological activity.

Furthermore, the β,γ-unsaturation in this compound presents opportunities for unique transformations that are not accessible with their saturated or α,β-unsaturated counterparts. Research into the selective functionalization of the γ-position or the double bond, while preserving the stereochemistry and the amino ester functionality, is an area of active investigation. This could involve the use of transition-metal catalysis to achieve novel cross-coupling or addition reactions.

The exploration of unprecedented transformations, such as cascade reactions initiated by the activation of the enamine or the double bond, could lead to the rapid construction of molecular complexity from simple aminopentenoate precursors.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, and the chemistry of aminopentenoates is no exception. These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions. researchgate.net

Furthermore, AI can be employed to predict the reactivity of aminopentenoates in various chemical transformations. By learning the complex relationships between molecular structure and reactivity, ML models can identify promising reaction pathways and suggest novel transformations that have not yet been explored experimentally. researchgate.net This predictive power can guide synthetic chemists in the design of more efficient and innovative synthetic strategies.

Table 2: Applications of AI/ML in Aminopentenoate Chemistry

| Application Area | Potential Impact |

| Catalyst Design | Accelerated discovery of highly selective catalysts |

| Reaction Prediction | Identification of novel and efficient synthetic routes |

| Stereoselectivity Prediction | Rational design of enantioselective syntheses |

| Process Optimization | Rapid identification of optimal reaction conditions |

Advancements in Sustainable Synthesis Approaches for Aminopentenoates

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of aminopentenoates is an area where significant progress is being made. The focus is on developing methods that utilize renewable resources, employ environmentally benign solvents, and minimize waste generation. mdpi.com

One of the key areas of research is the use of renewable feedstocks for the synthesis of aminopentenoates. Biomass-derived platform chemicals are being investigated as potential starting materials, offering a sustainable alternative to petroleum-based feedstocks. rsc.org The catalytic conversion of these renewable resources into valuable amino acid derivatives is a major goal in green chemistry.

The development of biocatalytic methods for aminopentenoate synthesis is another important aspect of sustainable chemistry. Enzymes can operate under mild conditions in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of these processes by allowing for catalyst recycling and reuse.

The choice of solvent is also a critical factor in the greenness of a synthetic process. Research is focused on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions, where possible, represent the ideal scenario from a green chemistry perspective. researchgate.net The development of green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), is also crucial for evaluating the sustainability of different synthetic routes to aminopentenoates and for guiding the development of greener processes. greenchemistry-toolkit.orgwiley-vch.dewhiterose.ac.uk

Future research in this area will likely focus on the integration of these different green chemistry principles to develop truly sustainable and efficient methods for the synthesis of this compound and other valuable aminopentenoates.

Q & A

Q. What are the standard synthetic routes for Methyl (2E)-4-aminopent-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between amines and α,β-unsaturated esters under controlled conditions. For example, a Michael addition of a primary amine to methyl pent-2-enoate derivatives can yield the target compound. Optimization strategies include:

- Catalyst Selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.

- Temperature Control : Reactions performed at 0–25°C to prevent thermal decomposition.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Yield and purity are assessed via HPLC or GC-MS, with recrystallization or column chromatography for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and amine proton shifts (δ 1.5–2.5 ppm).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, hydrogen bonding, and packing motifs .

- IR Spectroscopy : Stretching frequencies for ester (C=O ~1730 cm⁻¹) and amine (N-H ~3350 cm⁻¹) groups validate functional groups.

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of this compound in different environments?

- Methodological Answer : Density Functional Theory (DFT) simulations model:

- Tautomerization : Energy barriers for keto-enol tautomerism under acidic/basic conditions.

- Solvent Effects : Polarizable continuum models (PCM) predict solvation energies in polar vs. nonpolar solvents.

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reactions like Michael additions .

Q. What strategies resolve contradictions in literature data regarding the biological activity or synthetic pathways of this compound?

- Methodological Answer :

- Systematic Review Frameworks : Use PRISMA guidelines to collate and assess studies, focusing on variables like solvent, temperature, and catalyst discrepancies .

- Experimental Replication : Double-blind studies with standardized protocols (e.g., fixed molar ratios, inert atmospheres) to isolate confounding factors .

- Meta-Analysis : Statistical tools (e.g., RevMan) aggregate data to identify trends or outliers in reported bioactivity (e.g., enzyme inhibition IC₅₀ values) .

Q. How should experimental controls be designed to isolate the compound’s specific effects in pharmaceutical studies?

- Methodological Answer :

- Negative Controls : Use enantiomers or structurally similar esters (e.g., methyl 4-aminobut-2-enoate) to rule out nonspecific interactions.

- Positive Controls : Compare with known bioactive analogs (e.g., ethyl 4-amino-2-chlorobut-2-enoate) to benchmark efficacy .

- Randomization : Assign cell cultures or animal models randomly to treatment/control groups to minimize bias .

Q. How do hydrogen bonding patterns and crystal packing influence the compound’s physicochemical properties?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N-H⋯O=C) using Etter’s notation to map supramolecular motifs (e.g., chains, rings) .

- Thermal Analysis : Correlate melting points (DSC/TGA) with packing density. Tightly packed crystals show higher thermal stability.

- Solubility Prediction : Hirshfeld surface analysis quantifies intermolecular interactions affecting solubility in aqueous vs. organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.